Ramoplanin -

Ramoplanin

Catalog Number: EVT-8082924
CAS Number:
Molecular Formula: C25H40N6O7
Molecular Weight: 536.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Ramoplanin is derived from the fermentation of specific strains of Actinoplanes, particularly Actinoplanes ramoplaninifer. The production process typically involves culturing these bacteria in nutrient-rich media, followed by extraction and purification steps to isolate the antibiotic from the fermentation broth. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze and purify ramoplanin and its analogs .

Classification

Ramoplanin is classified as a glycopeptide antibiotic. Its structure includes a complex arrangement of amino acids and fatty acids, contributing to its biological activity. It is part of a broader class of natural products known for their antimicrobial properties, particularly against resistant bacterial strains.

Synthesis Analysis

Methods

The synthesis of ramoplanin can be approached through both natural fermentation methods and synthetic routes. Recent advancements have focused on developing synthetic analogs using solid-phase peptide synthesis (SPPS) combined with native chemical ligation techniques. This method allows for the rapid assembly of peptide sequences that mimic the structure of ramoplanin .

Technical Details

  1. Solid-Phase Peptide Synthesis: This technique enables the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The optimized protocols have reduced synthesis time significantly, allowing for the creation of various analogs within 6 to 9 days.
  2. Native Chemical Ligation: This method involves the joining of two peptide fragments via a covalent bond, facilitating the formation of larger peptides that retain biological activity.
  3. Macrocyclization: Following peptide synthesis, macrocyclization techniques are employed to create cyclic structures that enhance stability and potency .
Molecular Structure Analysis

Structure

Ramoplanin consists of a complex cyclic structure with multiple non-proteinogenic amino acids and a fatty acid tail. The molecular formula is C40H66N8O10C_{40}H_{66}N_{8}O_{10}, with a molecular weight of approximately 754. The structure features a unique arrangement that contributes to its mechanism of action against bacterial cell walls.

Data

  • Molecular Weight: 754 g/mol
  • Chemical Formula: C40H66N8O10C_{40}H_{66}N_{8}O_{10}
  • Structural Features: Includes multiple D-amino acids and a lipid component that enhances membrane interaction.
Chemical Reactions Analysis

Reactions

Ramoplanin primarily acts by inhibiting bacterial cell wall synthesis, specifically targeting lipid II, a crucial precursor in peptidoglycan biosynthesis. This inhibition leads to cell lysis and death in susceptible bacteria.

Technical Details

  1. Inhibition Mechanism: Ramoplanin binds to lipid II, preventing its incorporation into the growing peptidoglycan layer.
  2. Resistance Mechanisms: Some bacteria have developed resistance mechanisms, including modifications in lipid II or efflux pumps that expel ramoplanin from the cell .
Mechanism of Action

Process

The mechanism by which ramoplanin exerts its antibacterial effects involves binding to lipid II, disrupting cell wall synthesis. This binding prevents the transglycosylation step necessary for peptidoglycan formation, leading to weakened cell walls and eventual lysis.

Data

  • Target Molecule: Lipid II
  • Effect on Bacteria: Inhibition of cell wall biosynthesis results in bactericidal activity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Ramoplanin is stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: Specific melting point data is not widely reported, but it generally remains stable at room temperature when stored properly.
Applications

Scientific Uses

Ramoplanin has been investigated for its potential therapeutic applications against resistant bacterial infections. Its unique mechanism makes it an attractive candidate for further development as an antibiotic, especially in treating infections caused by resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci.

Additionally, ramoplanin analogs are being explored for their ability to overcome resistance mechanisms, providing new avenues for drug development in antimicrobial therapy .

Historical Discovery and Development of Ramoplanin

Isolation and Taxonomic Origin of the Producing Strain

Ramoplanin was first isolated in 1983 from the fermentation broth of Actinoplanes sp. ATCC 33076, a strain recovered from a soil sample collected in Vaghalbod, India [2] [7]. Taxonomic studies revealed this strain as a novel species within the genus Actinoplanes, characterized by:

  • Morphology: Extensive branched substrate mycelium with scant globose sporangia producing motile oval spores [2] [9].
  • Chemotaxonomy: Cell wall contains meso-diaminopimelic acid with diagnostic sugars xylose and arabinose; predominant menaquinone is MK-9(H₆) [2] [9].
  • Phylogeny: 16S rRNA analysis showed 98.71% similarity to Actinoplanes deccanensis IFO 13994T and 98.33% to Actinoplanes atraurantiacus Y16T [2] [9].In 2017, based on distinct genomic and phenotypic differences (DNA-DNA relatedness <70%), the strain was formally classified as Actinoplanes ramoplaninifer sp. nov. (Type strain ATCC 33076T = DSM 105064T) [2] [9].

Table 1: Taxonomic Profile of Ramoplanin-Producing Strain

CharacteristicDescription
SourceSoil sample (Vaghalbod, India)
Cell Wall Compositionmeso-DAP, arabinose, xylose
Major MenaquinoneMK-9(H₆) (>80%)
Major Fatty Acidsanteiso-C₁₇:₀, iso-C₁₆:₀
DNA G+C Content71.4 mol%
Current ClassificationActinoplanes ramoplaninifer sp. nov.

Chronological Evolution of Structural Characterization

Ramoplanin exists as a complex of structurally related lipoglycodepsipeptides (ramoplanins A1, A2, A3) differing in N-terminal acyl chains [1] [6] [8]:

  • 1984: Initial isolation identified the core as a 17-amino acid cyclic depsipeptide featuring unusual residues: 4-hydroxyphenylglycine (Hpg), 3-chloro-β-hydroxy-p-chlorophenylglycine, and β-hydroxy-asparagine [1] [6].
  • 1989: Glycosylation pattern resolved, revealing a dimannosyl moiety attached to Hpg11 [6] [8].
  • 2004: Total synthesis of ramoplanin A2 aglycon achieved, confirming the 49-membered macrocyclic ring formed by a lactone bond between β-OH-Asn2 and the C-terminus of Cl-Hpg17 [8] [10].
  • Acyl Variants: Ramoplanin A1 (C15H31CO-), A2 (C17H33CO-), A3 (C19H37CO-) [6] [10]. Ramoplanin A2 dominates (>75% of the mixture) and exhibits the highest antibacterial potency [6] [10].

Table 2: Structural Features of Ramoplanin Components

VariantN-Acyl ChainRelative AbundanceKey Structural Motifs
A112-methyltetradecanoyl<20%17-mer depsipeptide core; dimannosyl-Hpg11
A214-methylhexadecanoyl>75%Identical core to A1; lactone linkage (Asn2-Hpg17)
A316-methyloctadecanoyl<5%Same glycosylation and macrocycle as A1/A2

Early Pharmacological Screening and Antibiotic Classification

Initial pharmacological evaluations classified ramoplanin as a bactericidal lipoglycodepsipeptide with exclusive activity against Gram-positive bacteria [1] [3] [6]:

  • Spectrum of Activity: Potent against Staphylococcus aureus (MIC ≤2 µg/ml), enterococci (including VRE), Clostridium difficile (MIC ≤1 µg/ml), and other Gram-positive pathogens [1] [6] [10]. Inactive against Gram-negatives due to inability to penetrate the outer membrane [1] [6].
  • Mechanism Classification: Inhibits peptidoglycan biosynthesis by sequestering lipid intermediates:
  • Initially proposed to inhibit MurG (intracellular conversion of Lipid I to Lipid II) [1] [6].
  • Revised model: Binds extracellular Lipid II via salt bridges to its pyrophosphate moiety, blocking transglycosylase-mediated polymerization [6] [7] [8].
  • Preclinical Efficacy: Phase II trials (2006) demonstrated non-inferiority to vancomycin for C. difficile infection (cure rates: 77% at 200 mg BID, 80% at 400 mg BID vs. 80% for vancomycin) [1] [3]. Granted FDA Fast Track status (2004) for gastrointestinal decolonization of VRE and CDAD treatment [1] [3].

Table 3: Early Antibiotic Classification Profile

PropertyClassification/ValueSignificance
Chemical ClassLipoglycodepsipeptideMacrocyclic core with lipid tail and sugar moieties
TargetLipid IIBinds pyrophosphate group; blocks cell wall synthesis
SpectrumGram-positive selectiveNo activity against Gram-negative bacteria
MIC90 S. aureus≤2 µg/mlMore potent than vancomycin (MIC 1–5 µg/ml)
Bactericidal KineticsRapid killing at MBCCorrelates with membrane depolarization [7]

Chemical Compounds Mentioned:

  • Ramoplanin A1 (CAS: 76168-82-6)
  • Ramoplanin A2 (Major component)
  • Ramoplanin A3
  • Lipid II (Peptidoglycan precursor)
  • Undecaprenyl-pyrophospho-N-acetylmuramyl-pentapeptide (Lipid I)
  • Vancomycin (Reference antibiotic)

Properties

Product Name

Ramoplanin

IUPAC Name

N-[4-amino-1-[[1-(4-hydroxycyclohexyl)-2-(methylamino)-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]-2-[[(2E,4E)-octa-2,4-dienoyl]amino]butanediamide

Molecular Formula

C25H40N6O7

Molecular Weight

536.6 g/mol

InChI

InChI=1S/C25H40N6O7/c1-3-4-5-6-7-8-21(35)29-17(13-19(26)33)23(36)30-18(14-20(27)34)24(37)31-22(25(38)28-2)15-9-11-16(32)12-10-15/h5-8,15-18,22,32H,3-4,9-14H2,1-2H3,(H2,26,33)(H2,27,34)(H,28,38)(H,29,35)(H,30,36)(H,31,37)/b6-5+,8-7+

InChI Key

YJNHGEDGQOEGCY-BSWSSELBSA-N

SMILES

CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C1CCC(CC1)O)C(=O)NC

Canonical SMILES

CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C1CCC(CC1)O)C(=O)NC

Isomeric SMILES

CCC/C=C/C=C/C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C1CCC(CC1)O)C(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.